molecular formula C24H36N2O2 B1144613 N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine CAS No. 86480-27-5

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine

Cat. No.: B1144613
CAS No.: 86480-27-5
M. Wt: 384.6 g/mol
InChI Key: PRLFIKKGRPLYBY-UHFFFAOYSA-N
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Description

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine is a complex organic compound with a molecular formula of C24H36N2O2 This compound is characterized by the presence of two distinct aromatic groups, namely the 3,4-dimethoxyphenyl and phenylethyl groups, connected via a hexanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and anhydrous solvents like tetrahydrofuran (THF) for the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include quinones, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic groups facilitate binding to hydrophobic pockets within proteins, while the hexanediamine backbone allows for flexible conformational adjustments. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylacrylamide

Uniqueness

Compared to similar compounds, N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine is unique due to its dual aromatic groups and extended hexanediamine backbone. This structural complexity enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-27-23-13-12-22(20-24(23)28-2)15-19-26-17-9-4-3-8-16-25-18-14-21-10-6-5-7-11-21/h5-7,10-13,20,25-26H,3-4,8-9,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFIKKGRPLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCCCCCNCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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